molecular formula C12H15BrN2O2 B5404900 N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea

カタログ番号 B5404900
分子量: 299.16 g/mol
InChIキー: LRMFPJSVFFRMMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as BRD0705, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug for various types of cancer.

科学的研究の応用

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied in preclinical models for its anti-cancer properties. It has shown potent activity against various types of cancer, including breast, lung, and colon cancers. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea inhibits the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to the development and progression of cancer.

作用機序

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as paclitaxel and cisplatin.

実験室実験の利点と制限

One advantage of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. This compound also has good solubility in both aqueous and organic solvents, making it suitable for in vitro and in vivo studies. However, one limitation of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its relatively low potency compared to other BET inhibitors, such as JQ1. This may limit its efficacy in certain types of cancer or require higher doses for therapeutic effect.

将来の方向性

There are several potential future directions for the development of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One avenue is the optimization of the compound's potency and selectivity for BET proteins. This could be achieved through structure-activity relationship studies or the development of prodrugs that can be activated specifically in cancer cells. Another direction is the evaluation of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea in combination with other anti-cancer drugs, particularly immunotherapies. Finally, the clinical development of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a therapeutic drug for cancer is a promising direction that warrants further investigation.
Conclusion
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a small molecule inhibitor that has shown promise in preclinical studies for its anti-cancer properties. Its specificity for BET proteins and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic drug for various types of cancer. Further research is needed to optimize its potency and selectivity, evaluate its efficacy in combination with other drugs, and advance its clinical development.

合成法

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is synthesized by reacting 4-bromoaniline with tetrahydro-2-furanylmethyl isocyanate in the presence of a base. The reaction yields N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a white solid with a purity of over 95%. This synthesis method is relatively simple and can be scaled up for large-scale production.

特性

IUPAC Name

1-(4-bromophenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMFPJSVFFRMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。